molecular formula C12H6F2OS B14692253 Phenoxathiin, 2,8-difluoro- CAS No. 25465-14-9

Phenoxathiin, 2,8-difluoro-

Cat. No.: B14692253
CAS No.: 25465-14-9
M. Wt: 236.24 g/mol
InChI Key: BGVHXQMRCYDRDI-UHFFFAOYSA-N
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Description

Phenoxathiin, 2,8-difluoro- is a heterocyclic compound that belongs to the class of sulfur-containing heterocycles It is a derivative of phenoxathiin, where two fluorine atoms are substituted at the 2 and 8 positions of the phenoxathiin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin, 2,8-difluoro- can be achieved through a multi-step process. One common method involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron (III) triflimide and bis(4-methoxyphenyl)sulfane. The thioarylated products are then converted to phenoxathiins using a copper-mediated Ullmann-type C–O bond-forming cyclization reaction .

Industrial Production Methods: Industrial production methods for phenoxathiin, 2,8-difluoro- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenoxathiin, 2,8-difluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of phenoxathiin.

Scientific Research Applications

Phenoxathiin, 2,8-difluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of phenoxathiin, 2,8-difluoro- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it can inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Phenoxathiin, 2,8-difluoro- can be compared with other similar compounds such as:

    Phenoxathiin: The parent compound without the fluorine substitutions.

    Phenothiazine: A structurally related compound with nitrogen instead of oxygen in the heterocyclic ring.

    Dibenzothiophene: Another sulfur-containing heterocycle with a similar structure.

Uniqueness: The presence of fluorine atoms at the 2 and 8 positions in phenoxathiin, 2,8-difluoro- imparts unique chemical properties, such as increased stability and altered reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

25465-14-9

Molecular Formula

C12H6F2OS

Molecular Weight

236.24 g/mol

IUPAC Name

2,8-difluorophenoxathiine

InChI

InChI=1S/C12H6F2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H

InChI Key

BGVHXQMRCYDRDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC3=C(O2)C=CC(=C3)F

Origin of Product

United States

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